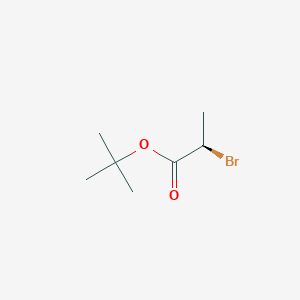
tert-Butyl (2R)-2-bromopropanoate
Übersicht
Beschreibung
Tert-butyl (2R)-2-bromopropanoate is a chemical compound that has gained significant attention in the field of organic synthesis. It is widely used as a reagent in various chemical reactions, including the synthesis of chiral compounds. This compound is a colorless liquid that is easily soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (tert-Butyl (2R)-2-bromopropanoate)-2-bromopropanoate is widely used in organic synthesis as a chiral reagent. It is used in the synthesis of various chiral compounds, including amino acids, peptides, and natural products. This compound is also used in the synthesis of drugs and pharmaceuticals.
Wirkmechanismus
Tert-butyl (tert-Butyl (2R)-2-bromopropanoate)-2-bromopropanoate acts as a chiral reagent in organic synthesis. It reacts with other compounds to form chiral intermediates, which can then be used to synthesize chiral compounds. The reaction mechanism involves the formation of a covalent bond between the bromine atom of tert-butyl (tert-Butyl (2R)-2-bromopropanoate)-2-bromopropanoate and the nucleophile of the other compound.
Biochemical and Physiological Effects:
Tert-butyl (tert-Butyl (2R)-2-bromopropanoate)-2-bromopropanoate does not have any known biochemical or physiological effects. It is mainly used in laboratory experiments and organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-butyl (tert-Butyl (2R)-2-bromopropanoate)-2-bromopropanoate in laboratory experiments is its high reactivity and selectivity. It can be used to synthesize a wide range of chiral compounds with high yields and purity. However, the use of this compound requires careful handling, as it is toxic and can cause skin irritation and respiratory problems.
Zukünftige Richtungen
There are many potential future directions for the use of tert-butyl (tert-Butyl (2R)-2-bromopropanoate)-2-bromopropanoate in organic synthesis. One area of research is the development of new synthesis methods that use this compound as a catalyst. Another area of research is the synthesis of new chiral compounds using tert-butyl (tert-Butyl (2R)-2-bromopropanoate)-2-bromopropanoate as a reagent. Additionally, the use of this compound in the synthesis of pharmaceuticals and other biologically active compounds is an area of ongoing research.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-bromopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWKJKISIPBOD-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512229 | |
| Record name | tert-Butyl (2R)-2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54631-38-8 | |
| Record name | tert-Butyl (2R)-2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

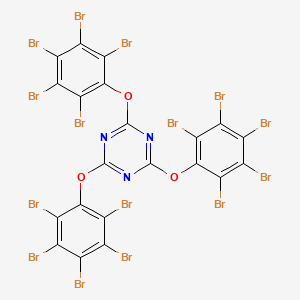

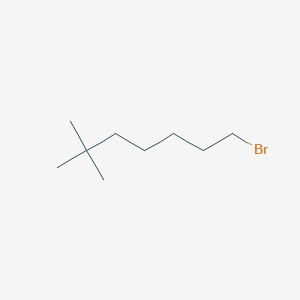
![2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol](/img/structure/B3053515.png)

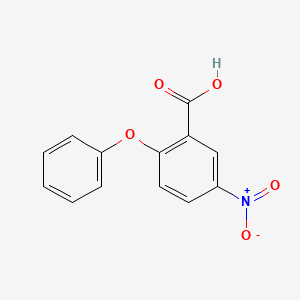
![4-[2-(Naphthalen-1-yl)ethyl]pyridine](/img/structure/B3053521.png)
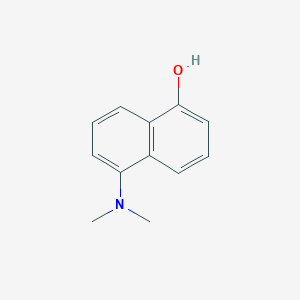

![4-Chloro-N-[2-(diethylamino)ethyl]aniline](/img/structure/B3053525.png)
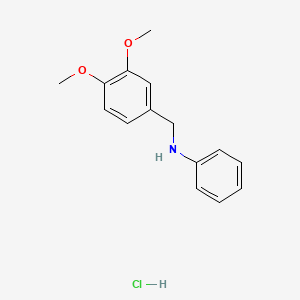
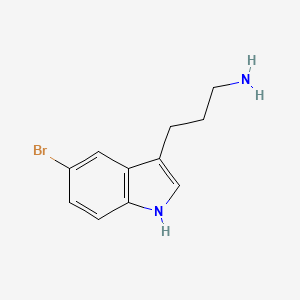
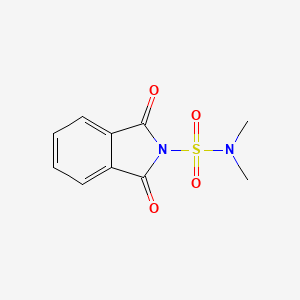
![4-{1-[(7-Chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol](/img/structure/B3053531.png)